2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one
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Overview
Description
2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one is a complex organic compound that features a benzimidazole ring, a triazole ring, and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Formation of the Triazole Ring: This can be synthesized via a click reaction between an alkyne and an azide.
Formation of the Pyrrolidine Ring: This can be synthesized through various methods, including cyclization reactions.
Coupling Reactions: The final compound is formed by coupling the benzimidazole, triazole, and pyrrolidine intermediates under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrrolidine rings.
Reduction: Reduction reactions may target the triazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, especially at positions on the benzimidazole or triazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, compounds with similar structures are often explored for their potential as therapeutic agents, such as antiviral, antibacterial, or anticancer drugs.
Industry
In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or nucleic acids, and pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-methyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone
- 2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone
Uniqueness
The uniqueness of 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c25-18(11-23-12-19-15-3-1-2-4-17(15)23)22-8-7-14(9-22)24-10-16(20-21-24)13-5-6-13/h1-4,10,12-14H,5-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQMTSIDSZVWPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)CN4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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